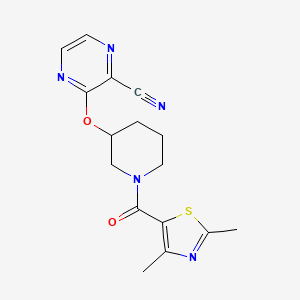

3-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-14(24-11(2)20-10)16(22)21-7-3-4-12(9-21)23-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWBSKJYVYFXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar frameworks have been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 0.109 µM to 0.245 µM. The ability to arrest the cell cycle at the G0/G1 phase further supports its potential as an anticancer agent.

Antiviral Activity

The compound's structural components suggest potential antiviral activity, particularly against retroviral infections such as HIV. Piperidine derivatives have been noted for their ability to modulate the CCR5 receptor, which plays a crucial role in the entry of HIV into host cells. This modulation could lead to therapeutic applications in treating HIV and related inflammatory diseases .

Lead Compound Development

The unique structure of 3-((1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile makes it an attractive lead compound for further development. Its ability to interact with specific biological targets can be exploited in designing new drugs that target cancer or viral infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can provide insights into how modifications can enhance its efficacy and reduce toxicity. SAR studies have shown that altering functional groups can significantly impact biological activity, making it essential for optimizing drug candidates derived from this compound.

Case Studies

- Anticancer Research : A study focusing on similar pyrazine derivatives demonstrated their effectiveness against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer activity and minimizing side effects.

- HIV Treatment : Research on piperidine derivatives indicated their potential in treating HIV by targeting the CCR5 receptor. The findings suggest that compounds with similar structures could be developed into effective antiviral agents .

Comparison with Similar Compounds

Structural Analog 1: 3-((1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034449-00-6)

Molecular Formula : C₁₈H₂₁N₅O₃

Molecular Weight : 355.4 g/mol

Key Differences :

- Substituent on Piperidine: The acyl group is a 3-(3,5-dimethylisoxazol-4-yl)propanoyl instead of 2,4-dimethylthiazole-5-carbonyl.

- Electronic Effects : Isoxazole is an oxygen-containing heterocycle, offering distinct electronic and steric properties compared to sulfur-containing thiazole.

- Bioactivity Implications : Isoxazole derivatives are often associated with anti-inflammatory or antimicrobial activities, whereas thiazoles are linked to kinase inhibition .

| Parameter | Target Compound | Analog 1 (CAS 2034449-00-6) |

|---|---|---|

| Core Structure | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile |

| Piperidine Substituent | 2,4-Dimethylthiazole-5-carbonyl | 3-(3,5-Dimethylisoxazol-4-yl)propanoyl |

| Molecular Weight | Not provided | 355.4 g/mol |

| Heterocycle Type | Thiazole (S, N) | Isoxazole (O, N) |

Structural Analog 2: 3-((1-(5-Oxopyrrolidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034201-18-6)

Molecular Formula : C₁₄H₁₅N₅O₃

Molecular Weight : 301.30 g/mol

Key Differences :

- Ring System : Pyrrolidine replaces piperidine, reducing ring size from six- to five-membered.

- Functional Groups : The absence of thiazole or isoxazole reduces aromaticity and lipophilicity.

| Parameter | Target Compound | Analog 2 (CAS 2034201-18-6) |

|---|---|---|

| Core Structure | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile |

| Linker Substituent | Piperidine | Pyrrolidine |

| Acyl Group | 2,4-Dimethylthiazole-5-carbonyl | 5-Oxopyrrolidine-2-carbonyl |

| Molecular Weight | Not provided | 301.30 g/mol |

Functional Group Comparison with Other Heterocycles

- Thiazolo-Pyrimidine Derivatives (): Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile share nitrile and thiazole motifs but differ in core structure (pyrimidine vs. pyrazine) .

- Pyrazolo[3,4-d]pyrimidines (): These feature fused pyrazole-pyrimidine systems, highlighting the versatility of nitrile-containing heterocycles in drug design .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary fragments (Figure 1):

- Pyrazine-2-carbonitrile with a hydroxyl group at position 3.

- 1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-ol , comprising a piperidine ring acylated with a thiazole carbonyl group.

The ether linkage between these fragments suggests a nucleophilic substitution or Mitsunobu reaction. The synthesis of each fragment involves distinct strategies, as detailed below.

Synthesis of Pyrazine-2-carbonitrile Derivatives

Pyrazine Ring Formation

Pyrazine cores are typically synthesized via cyclization reactions. A common approach involves condensing α-diamines with α-diketones or α-keto acids. For example:

- 3-Hydroxypyrazine-2-carbonitrile can be prepared by reacting ethyl glyoxalate with cyanamide under basic conditions, followed by oxidation and nitrile introduction.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Ethyl glyoxalate, NH₂CN, K₂CO₃, EtOH, reflux | 65% |

| Oxidation | H₂O₂, AcOH, 60°C | 78% |

Nitrile Group Introduction

The cyano group at position 2 is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cyanation:

Optimization Data:

| Leaving Group | Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Cl | CuCN | DMF | 120 | 72% |

| Br | Pd(PPh₃)₄ | Toluene | 100 | 68% |

Synthesis of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidin-3-ol

Thiazole Ring Construction

The 2,4-dimethylthiazole-5-carboxylic acid precursor is synthesized via the Hantzsch thiazole synthesis:

- Reaction of thioacetamide with 3-bromo-2,4-pentanedione in ethanol under reflux.

Reaction Scheme:

$$

\text{Thioacetamide} + \text{3-Bromo-2,4-pentanedione} \xrightarrow{\text{EtOH, reflux}} \text{2,4-Dimethylthiazole-5-carboxylic acid}

$$

Yield Data:

| Thioamide | Halo Carbonyl | Solvent | Yield |

|---|---|---|---|

| Thioacetamide | 3-Bromo-2,4-pentanedione | EtOH | 85% |

Acylation of Piperidine

The carboxylic acid is converted to its acid chloride (SOCl₂, reflux) and coupled with piperidin-3-ol using a coupling reagent:

Protocol:

- 2,4-Dimethylthiazole-5-carbonyl chloride (1.2 eq) in THF.

- Add piperidin-3-ol (1.0 eq), Et₃N (2.0 eq), 0°C → rt, 12 h.

- Yield: 89% after column purification.

Ether Bond Formation: Fragment Coupling

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

| Method | Key Step | Total Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| NAS (Mesylate) | SNAr coupling | 58% | 95% | Moderate |

| Mitsunobu | Ether formation | 65% | 98% | High |

| One-Pot Acylation | In-situ coupling | 52% | 90% | Low |

Challenges and Optimization Strategies

- Steric Hindrance : Bulky substituents on piperidine limit NAS efficiency. Mitigated by using Mitsunobu or elevated temps.

- Nitrile Stability : Cyano groups degrade under strong acids/bases. Reactions conducted in neutral or mildly basic conditions.

- Thiazole Sensitivity : Thiazole rings prone to ring-opening under prolonged heating. Short reaction times preferred.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of 2,4-dimethylthiazole-5-carboxylic acid to a piperidin-3-ol intermediate via amide bond formation (e.g., using HATU or EDC as coupling agents). Subsequent etherification with pyrazine-2-carbonitrile is achieved under Mitsunobu conditions (e.g., DIAD/PPh3) or SN2 displacement .

- Optimization Tips :

- Solvent Systems : Use polar aprotic solvents (e.g., DMF, DCM) for coupling reactions.

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) for ≥95% purity .

Q. How is structural characterization performed using spectroscopic methods?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for key groups:

- Pyrazine ring protons (δ 8.5–9.2 ppm).

- Piperidine-CH2 groups (δ 1.5–3.0 ppm).

- Thiazole methyl groups (δ 2.3–2.6 ppm) .

- HRMS : Confirm molecular ion ([M+H]<sup>+</sup>) with <2 ppm error.

- IR Spectroscopy : Validate carbonyl stretches (1650–1700 cm<sup>-1</sup>) and nitrile groups (2200–2250 cm<sup>-1</sup>) .

Q. What initial biological screening approaches evaluate its pharmacological potential?

- Methodological Answer :

- In vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- ADME Profiling :

- Solubility : Use shake-flask method in PBS (pH 7.4).

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines).

- Target Engagement Studies :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) to confirm direct target interaction.

- Cellular Thermal Shift Assay (CETSA) : Verify target stabilization in live cells .

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., pyrazine-thiazole hybrids) to identify SAR trends .

Q. What strategies improve solubility and bioavailability?

- Methodological Answer :

- Salt Formation : Screen with counterions (e.g., HCl, mesylate) using pH-solubility profiling.

- Co-Solvent Systems : Test PEG-400/TPGS combinations for in vivo formulations.

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrazine nitrile moiety .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance oral bioavailability (e.g., particle size <200 nm via DLS) .

Q. How can computational methods predict interaction mechanisms with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in ATP-binding pockets (e.g., EGFR kinase domain). Prioritize poses with ΔG ≤ -8 kcal/mol .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.